6-Hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse chemical reactivity and potential applications in various fields, including chemistry, biology, and industry. The presence of functional groups such as hydroxyl, methyl, and nitrile makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of a base such as potassium hydroxide . Another method includes the reaction of ethyl cyanoacetate with acetoacetanilide in ethanol, followed by the addition of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to obtain 2-pyridones and their derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context . For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 6-hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- 1-(4-chlorophenyl)-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-3-4-12-9(13)5-7(2)8(6-11)10(12)14/h3,5,14H,1,4H2,2H3 |
InChI Key |
UOWJPHYTOCHYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)CC=C |
Origin of Product |
United States |
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